molecular formula C9H6ClF2NO B12854439 2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole

2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12854439
M. Wt: 217.60 g/mol
InChI Key: VAMNLELXUWOJTK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both chloromethyl and difluoromethyl functional groups attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process can be achieved using difluoromethyl 2-pyridyl sulfone under basic conditions, which results in the formation of gem-difluoroolefins .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzo[d]oxazole ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group.

    4-(Difluoromethyl)benzo[d]oxazole: Lacks the chloromethyl group.

    2-(Bromomethyl)-4-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C9H6ClF2NO

Molecular Weight

217.60 g/mol

IUPAC Name

2-(chloromethyl)-4-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO/c10-4-7-13-8-5(9(11)12)2-1-3-6(8)14-7/h1-3,9H,4H2

InChI Key

VAMNLELXUWOJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)C(F)F

Origin of Product

United States

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